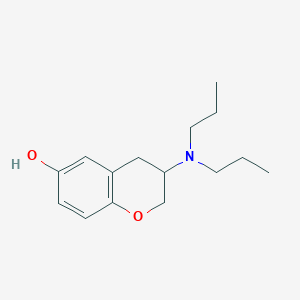
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol, also known as DPDP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is a potent and selective agonist of the sigma-1 receptor, a transmembrane protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. DPDP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
Mechanism Of Action
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is located in various regions of the brain and other tissues. Upon binding to the sigma-1 receptor, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism by which 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol activates the sigma-1 receptor is not fully understood, but it is thought to involve the modulation of ion channels, neurotransmitter release, and other cellular processes.
Biochemical And Physiological Effects
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cellular signaling pathways. In particular, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased activity in various regions of the brain. 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has also been shown to modulate the activity of ion channels, including calcium and potassium channels, leading to changes in cellular excitability and signaling.
Advantages And Limitations For Lab Experiments
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, there are also some limitations to the use of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol in laboratory experiments. For example, it is not a natural compound and may not accurately reflect the activity of endogenous ligands for the sigma-1 receptor. Additionally, its effects may be influenced by other cellular and environmental factors, making it important to carefully control experimental conditions.
Future Directions
There are several potential future directions for research on 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol and the sigma-1 receptor. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various neurological and psychiatric disorders. Another area of interest is the role of the sigma-1 receptor in various cellular processes, including autophagy and protein folding. Further research in these areas could lead to a better understanding of the physiological and pathological functions of the sigma-1 receptor, as well as the development of new therapeutic strategies.
Synthesis Methods
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol can be synthesized through a multi-step process involving the condensation of 2,3,4,5-tetrahydro-1-benzopyran-6-carboxaldehyde with dipropylamine in the presence of a catalyst, followed by reduction and purification steps. The synthesis of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
Scientific Research Applications
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been used extensively in scientific research for its ability to selectively activate the sigma-1 receptor. The sigma-1 receptor is involved in a wide range of physiological processes, including the regulation of ion channels, neurotransmitter release, and cellular signaling pathways. By selectively activating this receptor, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to modulate various cellular functions and signaling pathways, making it a valuable tool for studying the role of the sigma-1 receptor in various biological processes.
properties
CAS RN |
116005-04-0 |
|---|---|
Product Name |
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol |
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 |
InChI Key |
COYBCQFIVNQGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
Related CAS |
112460-73-8 (hydrobromide) |
synonyms |
6-HDDPB 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran hydrobromide dipropyl-6-hydroxy-3-chromanamine DP-6OH-3CA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




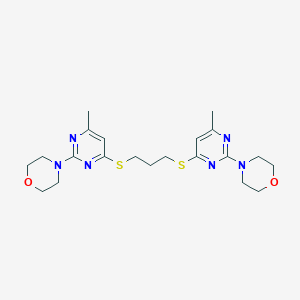
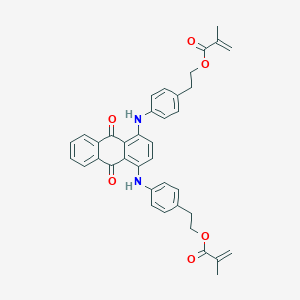
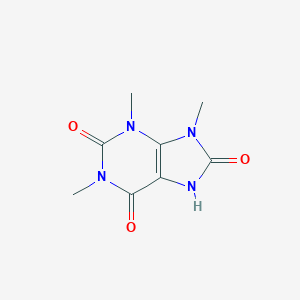

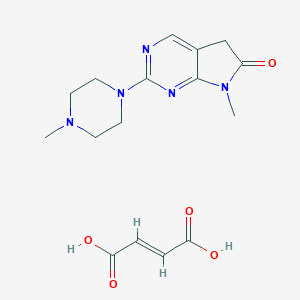

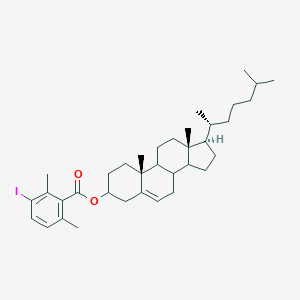
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)

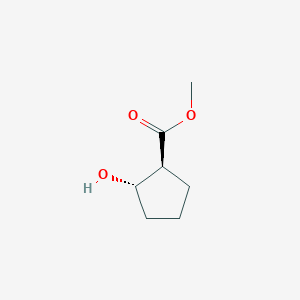

![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
